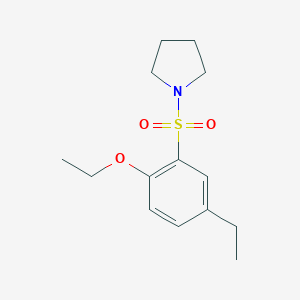

Ethyl 4-ethyl-2-(1-pyrrolidinylsulfonyl)phenyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-ethyl-2-(1-pyrrolidinylsulfonyl)phenyl ether, also known as EPPS, is a chemical compound that is commonly used in scientific research applications. This compound is a buffer that helps maintain a stable pH level in biological systems, making it an essential tool for many laboratory experiments.

Mechanism of Action

Ethyl 4-ethyl-2-(1-pyrrolidinylsulfonyl)phenyl ether works by stabilizing the pH level in biological systems, which is essential for many biochemical processes. It acts as a buffer by accepting or donating protons, thereby maintaining a stable pH level. Ethyl 4-ethyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has a pKa value of 8.0, which makes it an effective buffer in the physiological pH range.

Biochemical and Physiological Effects:

Ethyl 4-ethyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has been shown to have minimal toxicity and does not interfere with many biological processes. It has been used in a variety of experiments involving cells, tissues, and organisms without any significant adverse effects. Ethyl 4-ethyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has also been shown to have a low binding affinity for proteins, which makes it an ideal buffer for studies involving protein-protein interactions.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 4-ethyl-2-(1-pyrrolidinylsulfonyl)phenyl ether is its ability to maintain a stable pH level in biological systems. This makes it an essential tool for many laboratory experiments. Ethyl 4-ethyl-2-(1-pyrrolidinylsulfonyl)phenyl ether is also relatively inexpensive and easy to synthesize, making it a cost-effective option for researchers. However, Ethyl 4-ethyl-2-(1-pyrrolidinylsulfonyl)phenyl ether does have some limitations. It has a relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, Ethyl 4-ethyl-2-(1-pyrrolidinylsulfonyl)phenyl ether is not suitable for experiments that require a pH level outside of its effective range.

Future Directions

There are several future directions for the use of Ethyl 4-ethyl-2-(1-pyrrolidinylsulfonyl)phenyl ether in scientific research. One potential area of research is the development of new and improved buffer systems that can maintain a stable pH level in a wider range of biological systems. Another direction is the use of Ethyl 4-ethyl-2-(1-pyrrolidinylsulfonyl)phenyl ether in the study of other neurodegenerative diseases, such as Parkinson's disease. Additionally, Ethyl 4-ethyl-2-(1-pyrrolidinylsulfonyl)phenyl ether could be used in the development of new drugs that target ion channels or synaptic transmission. Overall, Ethyl 4-ethyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has a wide range of potential applications in scientific research and is likely to continue to be an essential tool for many years to come.

Conclusion:

In conclusion, Ethyl 4-ethyl-2-(1-pyrrolidinylsulfonyl)phenyl ether is a chemical compound that is widely used in scientific research applications. Its ability to maintain a stable pH level in biological systems makes it an essential tool for many laboratory experiments. Ethyl 4-ethyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has minimal toxicity and does not interfere with many biological processes, making it an ideal buffer for many studies. While it does have some limitations, Ethyl 4-ethyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has a wide range of potential applications in scientific research and is likely to continue to be an essential tool for many years to come.

Synthesis Methods

The synthesis of Ethyl 4-ethyl-2-(1-pyrrolidinylsulfonyl)phenyl ether involves the reaction between 4-ethyl-2-(1-pyrrolidinylsulfonyl)phenol and ethyl iodide in the presence of a base such as potassium carbonate. The resulting product is then purified through various methods such as recrystallization or column chromatography to obtain a pure form of Ethyl 4-ethyl-2-(1-pyrrolidinylsulfonyl)phenyl ether.

Scientific Research Applications

Ethyl 4-ethyl-2-(1-pyrrolidinylsulfonyl)phenyl ether is widely used in scientific research applications, particularly in the fields of biochemistry and neuroscience. It is commonly used as a buffer for electrophysiological recordings in brain slices and cultured neurons. Ethyl 4-ethyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has also been used in studies involving the regulation of ion channels and the modulation of synaptic transmission. Additionally, Ethyl 4-ethyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has been used in the study of Alzheimer's disease, where it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.

properties

Product Name |

Ethyl 4-ethyl-2-(1-pyrrolidinylsulfonyl)phenyl ether |

|---|---|

Molecular Formula |

C14H21NO3S |

Molecular Weight |

283.39 g/mol |

IUPAC Name |

1-(2-ethoxy-5-ethylphenyl)sulfonylpyrrolidine |

InChI |

InChI=1S/C14H21NO3S/c1-3-12-7-8-13(18-4-2)14(11-12)19(16,17)15-9-5-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3 |

InChI Key |

IWHKIYPANDQWBB-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCCC2 |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)

![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)

![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)

![1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)